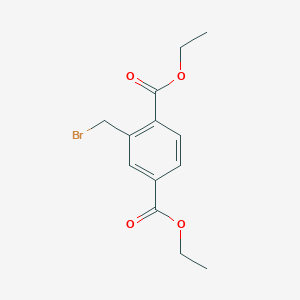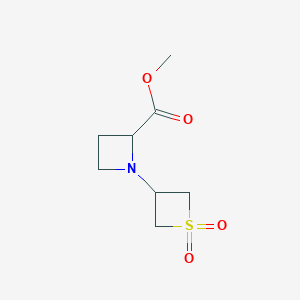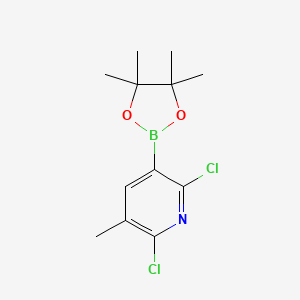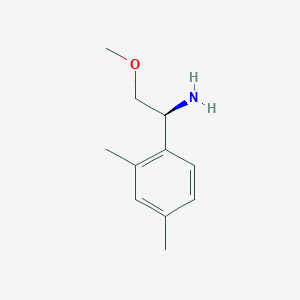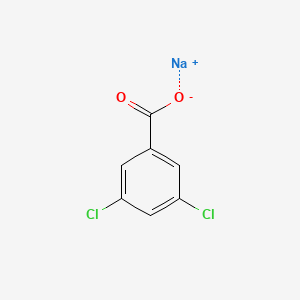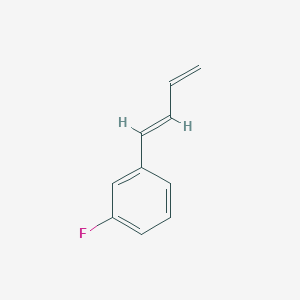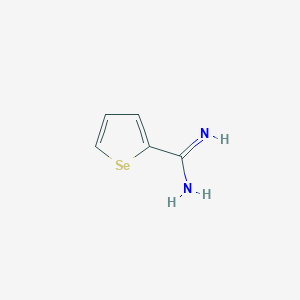
Selenophene-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenophene-2-carboximidamide is a selenium-containing heterocyclic compound. . The presence of selenium in the heterocyclic ring imparts unique properties to these compounds, making them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of selenophene-2-carboximidamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of potassium selenocyanate (KSeCN) as the selenium source, in the presence of catalysts such as cobalt oxalate (CoC₂O₄) and N-chlorosuccinimide (NCS) . The reaction is carried out in a solvent like acetonitrile (MeCN) with cesium carbonate (Cs₂CO₃) as the base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Selenophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenophene derivatives to their corresponding selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the selenophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, organolithium compounds, and Grignard reagents.
Major Products Formed: The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted selenophenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Selenophene-2-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of selenophene-2-carboximidamide involves its interaction with various molecular targets and pathways. The selenium atom in the selenophene ring can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making selenophene derivatives potential anticancer agents. Additionally, selenophene compounds can interact with enzymes and proteins, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Thiophene-2-carboximidamide: Similar to selenophene-2-carboximidamide but contains sulfur instead of selenium.
Furan-2-carboximidamide: Contains oxygen in place of selenium.
Comparison:
Selenium vs. Sulfur/Oxygen: The presence of selenium in this compound imparts unique redox properties that are not observed in thiophene or furan derivatives.
Optical and Electronic Properties: Selenophene derivatives generally exhibit better charge transport and optical properties compared to their thiophene and furan counterparts, making them more suitable for applications in optoelectronic devices.
Properties
Molecular Formula |
C5H6N2Se |
|---|---|
Molecular Weight |
173.09 g/mol |
IUPAC Name |
selenophene-2-carboximidamide |
InChI |
InChI=1S/C5H6N2Se/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7) |
InChI Key |
OYBHOPJZGJECNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


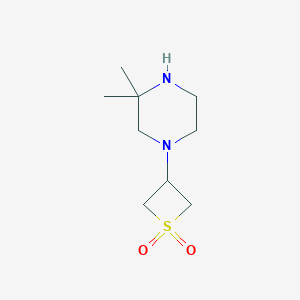
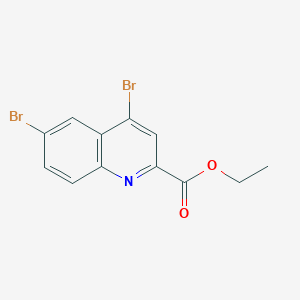
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B12966870.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)
